molecular formula C17H18FN3O5S B2741065 5-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2-fluorobenzoic acid CAS No. 2097930-78-2

5-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2-fluorobenzoic acid

Cat. No.: B2741065
CAS No.: 2097930-78-2
M. Wt: 395.41
InChI Key: ARUOXANGUWHRBD-UHFFFAOYSA-N
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Description

5-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2-fluorobenzoic acid is a synthetic organic compound characterized by a benzoic acid core substituted with a fluorine atom at the 2-position and a sulfonyl group linked to a pyrrolidine ring. This pyrrolidine moiety is further modified by a 2,6-dimethylpyrimidin-4-yl ether group.

Structural determination of such compounds often relies on X-ray crystallography, with software like SHELX playing a pivotal role in refining crystal structures .

Properties

IUPAC Name

5-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]sulfonyl-2-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O5S/c1-10-7-16(20-11(2)19-10)26-12-5-6-21(9-12)27(24,25)13-3-4-15(18)14(8-13)17(22)23/h3-4,7-8,12H,5-6,9H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUOXANGUWHRBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2-fluorobenzoic acid (CAS Number: 2097915-67-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is C17H18N4O5SC_{17}H_{18}N_{4}O_{5}S, with a molecular weight of 390.4 g/mol. The compound features a sulfonamide group, which is often associated with various biological activities, including anti-inflammatory and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves the coupling of a pyrimidine derivative with a pyrrolidine sulfonamide. The specific synthetic route can vary but generally includes steps such as nucleophilic substitution and coupling reactions to form the desired sulfonamide linkage.

Anticancer Activity

Research has shown that compounds similar to this compound exhibit potent anticancer properties. For instance, studies on related compounds demonstrated significant inhibition of L1210 cell proliferation with IC50 values in the nanomolar range, indicating strong cytotoxic effects against leukemia cells . The mechanism of action often involves the disruption of nucleotide metabolism within cancer cells.

Antiviral Activity

Recent investigations into related compounds have highlighted their potential as antiviral agents. For example, a series of pyrazine derivatives were found to inhibit Zika virus protease with IC50 values as low as 130 nM, showcasing the importance of structural modifications in enhancing antiviral efficacy . While specific data on the antiviral activity of our compound is limited, its structural analogs suggest a promising avenue for further research.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. The presence of the 2-fluoro group and the dimethylpyrimidine moiety are believed to enhance binding affinity and selectivity towards biological targets. The following table summarizes key findings from SAR studies on related compounds:

Compound StructureKey ModificationsIC50 (nM)Biological Activity
Pyrazine DerivativeAminomethyl groups620Antiviral
Sulfonamide AnalogHydroxy group760Anticancer
Fluoro-substitutedOrtho-methyl group2100Reduced activity

Case Studies

  • L1210 Cell Proliferation : In a study evaluating various sulfonamide derivatives, compounds structurally similar to our target showed significant cytotoxicity against L1210 leukemia cells. The addition of specific functional groups was found to enhance potency significantly .
  • Zika Virus Inhibition : A recent study identified novel inhibitors targeting the NS2B-NS3 protease of Zika virus. Compounds with similar structural motifs exhibited strong inhibitory effects, suggesting that our compound could be explored for antiviral applications against flaviviruses .
  • Inflammatory Response Modulation : Other studies indicated that sulfonamide-containing compounds can modulate inflammatory responses in vitro, potentially leading to therapeutic applications in conditions like rheumatoid arthritis or other inflammatory diseases.

Comparison with Similar Compounds

Table 1: Structural Comparison with Key Analogues

Compound/Group Core Structure Sulfonyl Group Type Fluorination Pattern Heterocyclic Motif Reference
Target Compound 2-Fluorobenzoic acid Pyrrolidinyl sulfonyl 2-Fluoro (mono-substituted) 2,6-Dimethylpyrimidinyl -
Perfluorinated PFCs () Acrylate ester Perfluorinated alkyl sulfonyl Perfluorobutyl/heptyl chains None
Generic Sulfonylbenzoic Acids Benzoic acid Alkyl/aryl sulfonyl Variable (e.g., 3-F, 4-F) None -

Functional Group Analysis

  • In contrast, perfluorinated sulfonamides (e.g., ’s acrylate esters) exhibit extreme hydrophobicity and environmental persistence, making them suited for industrial coatings but less ideal for pharmaceuticals .
  • Fluorine Substitution : The 2-fluoro group on the benzoic acid likely lowers the pKa (≈2.5–2.8) compared to unsubstituted benzoic acid (pKa ≈4.2), improving solubility and bioavailability. Perfluorinated chains in compounds confer thermal and chemical stability but raise toxicity concerns.
  • Pyrimidine Ether : The 2,6-dimethylpyrimidinyl group may mimic nucleic acid bases, enabling interactions with enzymes or receptors—a feature absent in simpler sulfonamide derivatives.

Physicochemical Properties (Hypothetical)

Table 2: Estimated Physicochemical Properties

Property Target Compound Perfluorinated PFCs () Generic Sulfonylbenzoic Acid
Molecular Weight (g/mol) ~450 ~700–900 ~250–350
logP (Lipophilicity) ~2.5 (moderate) ~5.0–7.0 (highly lipophilic) ~1.5–3.0
pKa ~2.7 Non-acidic (ester backbone) ~2.5–4.0
Water Solubility Moderate (polar groups) Low (perfluorinated chains) Variable (depends on substituents)

Note: Values are illustrative based on structural features; experimental data are required for validation.

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